molecular formula C17H18FN3O4S B2628022 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1448056-80-1

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2628022
CAS No.: 1448056-80-1
M. Wt: 379.41
InChI Key: FCQJTSWSRAIYBF-UHFFFAOYSA-N
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Description

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84). GPR84 is a receptor predominantly expressed on immune cells such as macrophages and microglia, and is upregulated in response to inflammatory stimuli. Its activation by medium-chain fatty acids like decanoic acid positions it as a key player at the intersection of metabolism and immunity. This compound serves as a critical pharmacological tool for elucidating the complex role of GPR84 signaling in various disease contexts. Research indicates that GPR84 antagonism can suppress pro-inflammatory responses, making this molecule highly valuable for investigating the pathophysiology of chronic inflammatory diseases, neuroinflammatory conditions , and metabolic disorders including non-alcoholic steatohepatitis (NASH) and fibrosis. By selectively blocking GPR84, this antagonist helps researchers dissect receptor-mediated signaling pathways and assess its potential as a therapeutic target, providing foundational insights for drug discovery programs aimed at modulating innate immunity and metabolic inflammation.

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-13-3-5-14(6-4-13)26(24,25)15-7-10-20(11-8-15)17(23)12-21-16(22)2-1-9-19-21/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJTSWSRAIYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the piperidine ring: This step involves the reaction of the pyridazinone intermediate with piperidine derivatives under suitable conditions.

    Attachment of the fluorophenyl group: This is usually done through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced to the sulfonylated piperidine intermediate.

    Final assembly: The final step involves the coupling of the fluorophenyl-sulfonyl-piperidine intermediate with the pyridazinone core, often under conditions that promote the formation of the desired product.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonyl or piperidine groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The pyridazine moiety is recognized for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. Research indicates that substituents on the pyridazine ring can significantly influence drug developability parameters, such as membrane permeability and protein binding. For instance, a study highlighted that a C-3-substituted pyridazine offered improved aqueous solubility compared to other heterocycles, making it a valuable scaffold in drug design .

Molecular Recognition

The unique electronic properties of the pyridazine ring enable it to act as a ligand in molecular recognition processes. Compounds containing this structure have been investigated for their ability to bind to specific biological targets, including bromodomains involved in chromatin regulation. This binding capability is crucial for developing therapies targeting epigenetic modifications associated with cancer and other diseases .

Therapeutic Targets

Research has identified potential therapeutic applications for compounds based on the pyridazine structure in treating neurodegenerative diseases. Inhibitors targeting phosphodiesterase 4D (PDE4D), which are structurally related to pyridazine derivatives, have shown promise in enhancing cognitive functions and managing conditions such as Alzheimer's disease and Huntington's disease .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of selective PDE4D inhibitors on cognitive deficits associated with Alzheimer's disease. The results indicated that these inhibitors could improve memory consolidation and learning processes, highlighting the therapeutic potential of pyridazine-based compounds in neuropharmacology .

Case Study 2: Cancer Treatment

Another investigation focused on the binding affinity of pyridazine derivatives to bromodomains involved in chromatin remodeling. The study screened a library of compounds and identified several derivatives with high affinity for SMARCA4 bromodomain, suggesting their potential use as therapeutic agents in cancer treatment by modulating gene expression .

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the fluorophenyl and sulfonyl groups may enhance its binding affinity and specificity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores
  • 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP): This compound shares the pyridazinone core and a 4-fluorophenyl group but differs in substituents. FOMMP has a 6-methyl and 5-(4-methylbenzyl) group, which enhance lipophilicity. FOMMP demonstrated antiviral activity (IC₅₀ = 2.8 µM against SARS-CoV-2), suggesting that the pyridazinone core is critical for bioactivity .
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one :
    This analogue substitutes the sulfonylpiperidine group with a piperazine ring and adds a morpholine moiety. The morpholine group increases solubility but reduces steric bulk compared to the sulfonylpiperidine group. Pharmacokinetic studies indicate that piperazine derivatives often exhibit faster clearance rates than sulfonylpiperidine-containing compounds due to differences in metabolic resistance .

Piperidine/Piperazine-Based Analogues
  • N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l): This compound from shares the 2-oxoethyl-piperazine linkage but replaces pyridazinone with a benzenesulfonamide group.
  • Methyl 2-((4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazin-1-yl)piperidin-1-yl)acetic acid: This compound () features a pyrimidinone core and a trifluoromethyl group, which increase electronegativity and metabolic stability. The dual piperazine-piperidine system may enhance conformational flexibility compared to the target compound’s rigid sulfonylpiperidine group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound FOMMP Compound 6l Morpholinyl Analogue
Molecular Weight (g/mol) 419.44 406.43 635.64 440.46
Melting Point (°C) Not reported 132–230 185–190 Not reported
LogP ~2.1 (predicted) 3.5 4.2 1.8
Solubility (mg/mL) Moderate Low Low High

Key Observations :

  • The target compound’s sulfonylpiperidine group balances lipophilicity (predicted LogP ~2.1) and solubility, making it more drug-like than FOMMP or Compound 6l.
  • The morpholinyl analogue’s high solubility aligns with its polar morpholine group but may limit membrane permeability .

Computational Insights

  • FOMMP: Density Functional Theory (DFT) calculations revealed a HOMO-LUMO gap of 4.3 eV, indicating stability.

Biological Activity

The compound 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperidine ring : Known for its diverse pharmacological properties, including analgesic and anti-inflammatory effects.
  • Fluorophenylsulfonyl group : This moiety is often associated with enhanced antibacterial and enzyme inhibition activities.
  • Pyridazinone core : This structure has shown potential in various therapeutic applications, including antitumor and antimicrobial effects.

The molecular formula of the compound is C16H19F1N3O3SC_{16}H_{19}F_{1}N_{3}O_{3}S, and it possesses a molecular weight of approximately 360.4 g/mol.

Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been reported to demonstrate moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

In a comparative study, several synthesized compounds showed IC50 values indicating their effectiveness as acetylcholinesterase inhibitors, which is crucial for treating conditions like Alzheimer's disease .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. AChE inhibitors are vital in the management of neurodegenerative diseases, while urease inhibitors can be beneficial in treating urinary tract infections. The synthesized derivatives demonstrated strong inhibitory activity against urease, with some compounds showing IC50 values as low as 0.63±0.001mM0.63\pm 0.001\,\text{mM} .

Antitumor Activity

The pyridazinone core has been linked to antitumor activity in various studies. Compounds derived from similar structures have shown selective cytotoxicity against tumor cells by targeting specific pathways involved in cell proliferation and survival. The presence of the sulfonamide group enhances this activity by improving solubility and bioavailability .

Case Studies

  • Study on Antibacterial Efficacy :
    A series of synthesized piperidine derivatives were tested for their antibacterial properties against multiple strains. The results indicated that compounds with a sulfonamide moiety exhibited higher antibacterial activity compared to those without it. The most active compounds had MIC values below 100μg/mL100\,\mu g/mL against resistant strains .
  • Enzyme Inhibition Assessment :
    Another study evaluated the enzyme inhibitory potential of various piperidine derivatives. The findings revealed that certain derivatives significantly inhibited AChE with an IC50 value of 2.14±0.003mM2.14\pm 0.003\,mM, indicating their potential use in treating Alzheimer's disease .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (mM)Reference
AntibacterialSalmonella typhi< 100
AntibacterialBacillus subtilis< 100
AChE InhibitionAcetylcholinesterase2.14 ± 0.003
Urease InhibitionUrease0.63 ± 0.001
AntitumorVarious tumor cell linesVariable

Q & A

Q. What are the recommended synthetic routes for 2-(2-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction yields be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with the preparation of the piperidinyl-sulfonyl intermediate via nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with piperidine derivatives. Use dichloromethane as a solvent and NaOH for pH control to minimize side reactions .
  • Coupling Reaction : React the intermediate with a pyridazinone core via a keto-ethyl linker. Optimize yields (≥90%) by maintaining anhydrous conditions and employing catalysts like DMAP (4-dimethylaminopyridine) for efficient amide bond formation .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >99% purity (HPLC) .

Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–13) at 25°C. Quantify solubility via UV-Vis spectroscopy (λ = 254 nm) and validate with HPLC .
  • Stability Testing : Incubate the compound in simulated gastric (pH 2) and intestinal (pH 7.4) fluids. Monitor degradation by LC-MS over 24 hours. Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl-piperidinyl and pyridazinone moieties?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substitutions on the 4-fluorophenyl ring (e.g., Cl, CH₃) and pyridazinone core (e.g., morpholinyl, methyl groups) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization assays. Corrogate activity data with LogP and polar surface area (PSA) calculations to identify critical pharmacophores .
  • Data Analysis : Apply multivariate regression to link structural features (e.g., electron-withdrawing groups on the phenyl ring) to IC₅₀ values. Use Schrödinger’s QikProp for ADME predictions .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure, and how can hydrogen-bonding networks inform its stability?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Collect data on a STOE IPDS 2 diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELX and refine with OLEX2 .

  • Key Crystallographic Data :

    ParameterValue
    Space groupTriclinic, P1
    Unit cell (Å, °)a = 8.9168, b = 10.7106, c = 13.5147; α = 73.489, β = 71.309, γ = 83.486
    R factor0.036
    H-bond interactionsN–H···O (2.89 Å), C–H···F (3.12 Å)
    This data confirms intramolecular H-bonding stabilizes the sulfonyl-piperidinyl conformation .

Q. How should researchers address contradictions in bioassay data between in vitro and in vivo models?

Methodological Answer:

  • Hypothesis Testing : Compare metabolic stability (e.g., microsomal incubation with NADPH) to identify rapid clearance in vivo. Use LC-MS/MS to detect active metabolites .
  • Species-Specific Factors : Replicate assays in humanized liver models (e.g., HepG2/C3A) and cross-validate with murine PK studies. Adjust dosing regimens based on AUC₀–24h discrepancies .

Methodological Design & Data Analysis

Q. What in silico strategies can predict the compound’s interaction with off-target receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). Prioritize targets with binding energy ≤ −8.0 kcal/mol (e.g., serotonin receptors, COX-2) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding mode stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

Q. How can researchers design environmentally sustainable protocols for synthesizing this compound?

Methodological Answer:

  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF. Monitor reaction efficiency via TLC .
  • Catalyst Recovery : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse. Validate recovery rates (>95%) via ICP-OES .

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